3-(Chloromethyl)benzamide
Overview
Description
3-(Chloromethyl)benzamide is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzamide, where a chloromethyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Mechanism of Action
Target of Action
Benzamides, a class of compounds to which 3-(chloromethyl)benzamide belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
These interactions can involve binding to the target, inhibiting its function, or modulating its activity .
Biochemical Pathways
Benzamides, in general, can influence various biochemical pathways depending on their specific targets. For instance, some benzamides are known to affect pathways related to cell signaling, metabolism, and gene expression .
Pharmacokinetics
It is noted that the compound has high gi absorption and is bbb permeant, indicating that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on the general properties of benzamides, it can be inferred that the compound may induce changes at the molecular and cellular levels, potentially influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of benzamides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)benzamide typically involves the chloromethylation of benzamide. One common method is the reaction of benzamide with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same chloromethylation reaction but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)benzamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the amide group can yield primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Scientific Research Applications
3-(Chloromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
3-(Bromomethyl)benzamide: Similar structure but with a bromomethyl group instead of chloromethyl.
3-(Methoxymethyl)benzamide: Contains a methoxymethyl group, making it less reactive than the chloromethyl derivative.
3-(Hydroxymethyl)benzamide: Features a hydroxymethyl group, which can undergo different types of reactions compared to the chloromethyl group.
Uniqueness: 3-(Chloromethyl)benzamide is unique due to the reactivity of the chloromethyl group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
IUPAC Name |
3-(chloromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYATKQQGVPYQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353173 | |
Record name | 3-(chloromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135654-16-9 | |
Record name | 3-(chloromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloromethyl-benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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